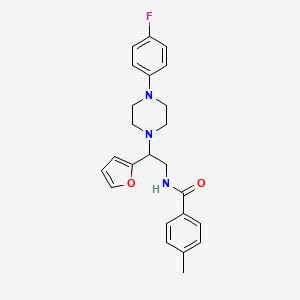

(2R,3R)-2-(2-Methylpyrazol-3-yl)oxolan-3-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

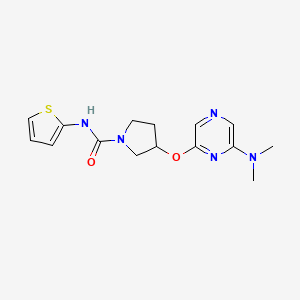

(2R,3R)-2-(2-Methylpyrazol-3-yl)oxolan-3-amine;dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is a chiral compound with both R and S enantiomers, but the (2R,3R) enantiomer has been found to have unique properties that make it a valuable tool in various research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds and Antimicrobial Activities

- Research has shown the use of related compounds in synthesizing a wide variety of new, uniquely substituted heterocyclic substances, demonstrating promising antimicrobial activities against various microorganisms. This involves the reactions of related molecules with different reactants under various conditions to yield compounds with significant biological properties (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Reaction with Amines and Synthesis of Mono-substituted Products

- Another study explored the reaction of similar compounds with amines, leading to the synthesis of mono-substituted or bis-substituted products. This research indicates the potential for creating a diverse range of compounds with varied functional groups, which could be explored for their unique properties (Hou & Matsuoka, 1993).

Hydrolysis and Synthesis of Piperazine Derivatives

- The hydrolysis of specific intermediates to yield compounds with potential use in various applications, including pharmaceuticals, has been investigated. This involves the synthesis of piperazine derivatives by reacting with certain carboxylic acids under specific conditions (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Homogeneous Catalytic Aminocarbonylation

- Homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics has been studied, showing the synthesis of N-substituted nicotinamide related compounds. This process demonstrates the utility of these reactions in creating compounds of potential biological importance, emphasizing the versatility of related pyrazole derivatives in synthetic chemistry (Takács, Jakab, Petz, & Kollár, 2007).

Synthesis of Dihydropyridine and Tetrahydropyridine Derivatives

- The catalytic oxidative carbonylation conditions have been applied to synthesize tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives from 4-yn-1-ones, indicating a method for creating structurally diverse and potentially biologically active compounds (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Eigenschaften

IUPAC Name |

(2R,3R)-2-(2-methylpyrazol-3-yl)oxolan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-11-7(2-4-10-11)8-6(9)3-5-12-8;;/h2,4,6,8H,3,5,9H2,1H3;2*1H/t6-,8-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACBHZVJVJWUMJ-QGTMZHJHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2C(CCO2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride, trans | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2450828.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2450830.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2450831.png)

![(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2450843.png)

![3-[(4-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2450844.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2450845.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450846.png)

![N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2450847.png)